1,2,5-Trimethyl-3-isopropylbenzene
Description
This compound belongs to the alkylbenzene family, characterized by their aromatic ring systems with alkyl substituents. Its structure imparts unique physicochemical properties, such as increased hydrophobicity compared to simpler alkylbenzenes due to the branched isopropyl group.
Properties
CAS No. |
41314-13-0 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,2,5-trimethyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-8(2)12-7-9(3)6-10(4)11(12)5/h6-8H,1-5H3 |
InChI Key |
TZKXCJCWPNIXDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)C)C)C |
Origin of Product |
United States |
Biological Activity
1,2,5-Trimethyl-3-isopropylbenzene, also known as pseudocumene, is a member of the trimethylbenzene (TMB) family, which includes three isomers: 1,2,4-trimethylbenzene, 1,3,5-trimethylbenzene, and 1,2,3-trimethylbenzene. This compound is primarily utilized in industrial applications and has garnered attention for its biological activity and potential environmental impact.
- Chemical Formula : C₉H₁₂
- Molecular Weight : 120.18 g/mol
- Structure : Contains a benzene ring with three methyl groups at the 1, 2, and 5 positions.
Biological Activity Overview
The biological activity of 1,2,5-trimethyl-3-isopropylbenzene has been investigated through various studies focusing on its toxicological effects, metabolic pathways, and environmental degradation.
Toxicokinetics
- Absorption and Distribution :
-
Metabolism :
- Metabolism occurs mainly in the liver via cytochrome P450 enzymes. The primary metabolic pathway involves oxidation to form benzene oxide, which can further convert into phenolic compounds .
- The metabolites can lead to oxidative stress and damage in various tissues, contributing to potential carcinogenic effects .
- Elimination :
Environmental Impact
Research indicates that microbial cultures can degrade trimethylbenzene isomers under specific conditions. For instance:
- A study demonstrated that certain microbial cultures could effectively degrade 1,3,5-TMB and 1,2,4-TMB when nitrate was used as an electron acceptor .
- The degradation rates were significant enough that concentrations dropped below detection limits within approximately 20 hours under optimal conditions.
Case Study on Human Exposure
A study involving human volunteers exposed to trimethylbenzene vapors highlighted the compound's retention in biological systems and its elimination kinetics. The findings revealed a correlation between exposure levels and urinary excretion rates of metabolites like dimethylbenzoic acids (DMBA) .
Toxicological Assessments
The U.S. EPA conducted a toxicological review of trimethylbenzenes to identify health effects associated with exposure. This assessment found significant evidence linking exposure to respiratory issues and potential carcinogenicity due to oxidative damage from metabolites .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₂ |
| Molecular Weight | 120.18 g/mol |
| Lung Retention (1,2,4-TMB) | 68% |
| Lung Retention (1,3,5-TMB) | 67% |
| Lung Retention (1,2,3-TMB) | 71% |
| Metabolic Pathway | Description |
|---|---|
| Primary Metabolite | Benzene oxide |
| Secondary Metabolites | Phenol, catechol |
| Excretion Route | Urine (metabolites), exhalation (unmetabolized) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Alkyl-Substituted Benzenes
The following table compares 1,2,5-Trimethyl-3-isopropylbenzene with key structurally related compounds, including trimethylbenzene isomers and other alkyl-substituted derivatives:
Key Observations:
- Boiling Points : The addition of an isopropyl group in 1,2,5-Trimethyl-3-isopropylbenzene increases boiling point significantly compared to trimethylbenzene isomers (e.g., 1,3,5-Trimethylbenzene at 165°C vs. ~250–270°C estimated for the target compound) due to greater molecular weight and branching .
Research Findings and Data Gaps
Environmental and Toxicological Data
- Trimethylbenzenes : EPA IRIS reports indicate low to moderate toxicity for 1,2,3- and 1,3,5-Trimethylbenzene, with oral reference doses established for chronic exposure .
- 1,2,5-Trimethyl-3-isopropylbenzene: No specific toxicity data was found in the provided evidence, highlighting a critical research gap.
Stability and Reactivity
- The isopropyl group in 1,2,5-Trimethyl-3-isopropylbenzene may enhance steric hindrance, reducing susceptibility to electrophilic substitution compared to less-substituted analogs. This property could influence its utility in synthetic chemistry .
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